Product packaging for 10-Methoxy-5,6-dihydro-2H,9H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-one--hydrogen chloride (1/1)(Cat. No.:CAS No. 15401-69-1)

10-Methoxy-5,6-dihydro-2H,9H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-one--hydrogen chloride (1/1)

Cat. No.: B190655
CAS No.: 15401-69-1
M. Wt: 357.8 g/mol
InChI Key: GYFSYEVKFOOLFZ-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Alkaloid Research

Berberrubine belongs to the vast and structurally diverse class of natural compounds known as alkaloids. nih.gov These nitrogen-containing organic compounds, often derived from plants, have long been a cornerstone of traditional medicine and modern drug discovery. nih.govnih.gov Berberine (B55584), the precursor to berberrubine, is a prominent member of the protoberberine subgroup of benzylisoquinoline alkaloids and is found in the roots, rhizomes, and stem bark of various plants, including those of the Berberis genus. nih.govnih.gov

Natural products and their derivatives have historically been a rich source of therapeutic agents. The study of alkaloids like berberine and its metabolites fits into a broader research effort to identify and characterize bioactive molecules from nature that could lead to the development of new drugs for a wide range of diseases. nih.gov The unique chemical structures of these compounds often provide novel mechanisms of action, making them attractive candidates for further investigation. nih.gov

Significance as a Key Metabolite of Berberine

Upon administration, berberine undergoes significant metabolism in the body, primarily in the liver. researchgate.netscientificarchives.com Berberrubine is the major metabolite, formed through a process of demethylation. researchgate.netscientificarchives.com This metabolic conversion is crucial as studies have shown that berberrubine can be more readily absorbed and may possess greater bioavailability than berberine itself. otago.ac.nzusc.edu In fact, berberrubine has been identified as the main metabolite of berberine found in human plasma after administration. acs.org

Historical and Contemporary Academic Research Trajectories

Research into berberine has a long history, with early studies focusing on its use in traditional medicine for conditions like diarrhea. nih.gov A bibliometric analysis of berberine research from 1985 to 2018 shows a significant and growing interest in its pharmacological effects, with a dramatic increase in publications in the 21st century. nih.govresearchgate.net This research has explored a wide array of potential applications, including its anti-inflammatory, antimicrobial, and metabolic regulatory effects. advetresearch.comfrontiersin.orgnih.gov

Initially, research on berberine's metabolites was a smaller subset of this broader field. However, as the understanding of pharmacokinetics and drug metabolism advanced, the importance of metabolites like berberrubine became more apparent. Contemporary research is increasingly focused on elucidating the specific biological activities of berberrubine. Studies have investigated its potential in areas such as cancer, metabolic disorders, and neuroprotection. mdpi.comfrontiersin.orgmdpi.com Modern analytical techniques have enabled a more detailed examination of its mechanisms of action and have highlighted that berberrubine may have distinct or more potent effects than its parent compound in certain contexts. researchgate.netotago.ac.nzusc.edu The current trajectory of research points towards a deeper exploration of berberrubine's therapeutic potential as a standalone agent. otago.ac.nzusc.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClNO4 B190655 10-Methoxy-5,6-dihydro-2H,9H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-one--hydrogen chloride (1/1) CAS No. 15401-69-1

Properties

CAS No.

15401-69-1

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one;hydrochloride

InChI

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H

InChI Key

GYFSYEVKFOOLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-]

Other CAS No.

15401-69-1

Synonyms

5,6-dihydro-9-hydroxy-10-methoxybenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
9-berberoline chloride
berberrubine
berberrubine chloride

Origin of Product

United States

Metabolic Pathways and Biotransformation of Berberrubine

Elucidation of Berberrubine Formation from Berberine (B55584)

Enzymatic Conversion Mechanisms of Berberine to Berberrubine

The primary mechanism for the conversion of berberine to berberrubine is demethylation. researchgate.netnih.gov This process involves the removal of a methyl group from the C-9 position of the berberine structure. scientificarchives.comresearchgate.net This reaction is primarily facilitated by enzymes in the liver, particularly the cytochrome P450 (CYP) enzyme system. jptcp.comfrontiersin.org Studies have identified CYP3A4 as a significant player in the phase I metabolism of berberine, leading to the formation of berberrubine and other metabolites. jptcp.com Another key enzyme involved is CYP51, found within the gut microbiota, which can also demethylate berberine to produce berberrubine and thalifendine (B1230407). nih.gov The oxidation of the methoxy (B1213986) group at the C9 position of berberine's B-ring results in its replacement with a hydroxy group, yielding berberrubine. scientificarchives.comscientificarchives.com

In Vivo Metabolic Pathways of Berberrubine

Once formed, berberrubine itself undergoes further metabolism. It is considered a major metabolite of berberine, and its plasma concentrations can be higher than that of berberine itself after oral administration. acs.org This is attributed to berberrubine's greater lipophilicity, which allows for more efficient intestinal absorption. acs.orgotago.ac.nz Berberrubine can tautomerize to a more lipophilic, electroneutral quinoid structure, a transformation confirmed by NMR studies. acs.org

Following absorption, berberrubine can undergo phase II metabolism, which involves conjugation reactions to facilitate excretion. jptcp.com While specific details on berberrubine's phase II metabolism are still being fully elucidated, it is known that berberine and its metabolites are conjugated with glucuronic acid and sulfate (B86663). jptcp.com One study identified berberrubine glucuronide as a metabolite with a potentially unique metabolic pathway. researchgate.net

Microbial Biotransformation and Gut Microbiota Modulation Relevant to Berberrubine Metabolism

The gut microbiota plays a pivotal role in the metabolism of berberine and the formation of berberrubine. frontiersin.orgugent.be A significant portion of orally ingested berberine remains in the intestinal lumen, where it interacts with the gut bacteria. frontiersin.org These microbes can perform biotransformation reactions, including the demethylation of berberine to berberrubine. nih.govresearchgate.net

Specifically, members of the genus Blautia have been shown to demethylate berberine, primarily to thalifendine, but this highlights the capacity of gut bacteria to alter berberine's structure. researchgate.net The enzyme CYP51, present in the gut microbiota, has been identified as capable of converting berberine to berberrubine. nih.gov The production of berberrubine by the gut microbiota is significant as it can then be absorbed through the gut tissue. ugent.be

Molecular and Cellular Mechanisms of Action of Berberrubine

Molecular Target Identification and Characterization

The biological effects of berberrubine are mediated through its interaction with various molecular targets, including enzymes, receptors, and other proteins.

Enzyme Modulation Studies (e.g., CD36)

Berberrubine has been shown to modulate the activity of key enzymes involved in metabolic processes. One notable target is the cluster of differentiation 36 (CD36), a transmembrane glycoprotein (B1211001) that facilitates the uptake of long-chain fatty acids into cells. tandfonline.comphysiology.org Research indicates that berberrubine can alleviate non-alcoholic fatty liver disease (NAFLD) by reducing the expression of CD36. frontiersin.org This reduction in CD36 expression helps to decrease the uptake and synthesis of fat in the liver. frontiersin.org

Interestingly, the activation of AMP-activated protein kinase (AMPK) by berberine (B55584), the parent compound of berberrubine, has been found to increase the expression and membrane translocation of CD36 in hepatocytes. nih.gov This leads to enhanced fatty acid uptake and can contribute to lipid accumulation in the liver. nih.gov This highlights the complex regulatory role of berberine and its metabolites on CD36 expression and function.

Receptor Interaction Investigations

Berberrubine and its parent compound, berberine, interact with various cellular receptors. For instance, berberine has been shown to bind to the glucocorticoid receptor (GR) with a high affinity, suggesting its role as a potential selective GR modulator. researchgate.net This interaction is thought to contribute to its anti-inflammatory effects. researchgate.net

Furthermore, berberine and its derivatives exhibit specific interactions with cell surface receptors like the dopamine (B1211576) D3 receptor, which may facilitate targeted delivery to the brain. nih.gov While direct studies on berberrubine's interaction with a wide array of receptors are still emerging, the known interactions of its parent compound provide a basis for future investigations.

Protein Binding Profile Analysis

The metabolic activation of berberrubine can lead to the formation of reactive intermediates that covalently bind to cellular proteins. dovepress.comnih.gov Studies have identified the formation of cysteine-based adducts in liver tissues, indicating that reactive metabolites of berberrubine can modify cysteine residues of proteins. dovepress.comnih.govnih.gov This protein binding is dose-dependent and is considered a potential mechanism underlying the observed toxicities of berberrubine at high concentrations. dovepress.com In silico models also predict that berberine, the precursor to berberrubine, binds to plasma proteins with high affinity. semanticscholar.org

Cellular Signaling Pathway Modulation

Berberrubine exerts its effects by modulating key cellular signaling pathways that are central to inflammation, metabolism, and cell survival.

AMP-Activated Protein Kinase (AMPK) Pathway Engagement

The AMP-activated protein kinase (AMPK) pathway is a critical regulator of cellular energy homeostasis. oncotarget.com Berberine, the parent compound of berberrubine, is a well-known activator of AMPK. oncotarget.comnih.govphysiology.org This activation is a key mechanism for its beneficial effects on metabolic disorders. physiology.org Berberine has been shown to increase the phosphorylation of AMPK at Thr172, which is indicative of its activation. nih.gov The activation of AMPK by berberine can, in turn, influence downstream targets such as the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com While berberine's engagement with the AMPK pathway is well-documented, some studies suggest that it can also promote glucose metabolism independently of AMPK activation, possibly through the inhibition of the mitochondrial respiratory chain complex I. plos.org

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The nuclear factor-kappa B (NF-κB) pathway is a primary regulator of inflammation. nih.gov Berberine has been shown to suppress the activation of NF-κB induced by various inflammatory agents. aacrjournals.org This inhibition occurs through the suppression of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. aacrjournals.org By inhibiting the NF-κB pathway, berberine can down-regulate the expression of pro-inflammatory genes and proteins. nih.govaacrjournals.org Molecular docking studies have further predicted high-affinity interactions between berberine and NF-κB, supporting its role in regulating this pathway to mitigate inflammatory responses. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Studies

Berberrubine's interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway in regulating cellular processes like proliferation and stress responses, has been a subject of investigation. The MAPK family includes key kinases such as p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). spandidos-publications.com

Research indicates that berberine can modulate these MAPK pathways in a cell-type-specific manner. spandidos-publications.com For instance, in certain cancer cell lines, berberine has been shown to activate MAPKs. spandidos-publications.com Conversely, in human cervical carcinoma HeLa cells, it enhances JNK and ERK1/2 phosphorylation while inhibiting p38 MAPK phosphorylation. spandidos-publications.com In gastric cancer MGC 803 cells, berberine treatment led to a dose- and time-dependent reduction in the phosphorylation of p38 MAPK, ERK1/2, and JNK. spandidos-publications.com This inactivation of MAPK pathways contributed to decreased cell proliferation and tumorigenesis. spandidos-publications.com

Furthermore, studies have explored berberine's role in the context of other conditions. In a model of chikungunya virus (CHIKV) infection, which activates the ERK, p38 MAPK, and JNK pathways, berberine was found to reduce the virus-induced MAPK signaling. researchgate.net In human colonic carcinoma cells, berberine is thought to induce apoptosis through the activation of the JNK/p38 pathway. researchgate.net Additionally, in the context of lipopolysaccharide (LPS)-induced inflammation in bovine rumen epithelial cells, berberine was observed to inhibit the phosphorylation of JNK and p38 MAPK, but not ERK. cambridge.org This suggests that berberine's anti-inflammatory effects in this model are mediated through the suppression of the JNK and p38 MAPK pathways. cambridge.org

Nrf2 Pathway Activation in Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus, where it activates the transcription of antioxidant enzymes. nih.gov

Berberine has been shown to influence this pathway, although the specific effects can vary depending on the cellular context. In some instances, berberine acts as an activator of the Nrf2 pathway to mitigate oxidative stress. For example, it has been found to protect against paclitaxel-induced oxidative stress by increasing superoxide (B77818) dismutase (SOD) expression and upregulating Nrf2 levels to guard against kidney damage. imrpress.com In non-alcoholic fatty liver disease (NAFLD) models, berberine has been shown to alleviate hepatic oxidative stress by activating the Nrf2/ARE signaling pathway, leading to increased levels of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1). nih.gov

Conversely, in other contexts, berberine has been observed to suppress the Nrf2 pathway. Research on hepatoma cells indicates that berberine enhances radiosensitivity by suppressing the Nrf2 signaling pathway, thereby increasing radiation-induced oxidative stress and apoptosis in cancer cells. imrpress.comimrpress.com This suggests that berberine's modulation of the Nrf2 pathway is context-dependent, either protecting normal cells from oxidative damage or sensitizing cancer cells to treatment. imrpress.com

PI3K/Akt Pathway Influences

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs essential cellular functions including cell survival, proliferation, and metabolism. acs.org Aberrant activation of this pathway is a common feature in various cancers. mdpi.com

Berberine has been demonstrated to exert inhibitory effects on the PI3K/Akt pathway in several cancer cell lines. In breast cancer cells, berberine has been shown to suppress the metastatic potential by downregulating the expression of Akt at both the mRNA and protein levels. acs.org This leads to the modulation of cell cycle regulatory proteins. acs.org Similarly, in bladder cancer, berberine enhances the cytotoxic effects of the chemotherapy drug gemcitabine (B846) by inactivating the PI3K/Akt pathway, which in turn downregulates the DNA repair protein Rad51. spandidos-publications.com

Beyond its anti-cancer effects, the modulation of the PI3K/Akt pathway by berberine also plays a role in other cellular contexts. For instance, in renal tubular epithelial cells exposed to high glucose, berberine activates the PI3K/Akt pathway, which subsequently leads to the activation of Nrf2 and protects against apoptosis. researchgate.net This highlights the context-dependent nature of berberine's influence on this crucial signaling pathway.

Sirtuin Pathway Involvement

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and longevity. frontiersin.org One of the most studied members of this family is Sirtuin 1 (SIRT1). frontiersin.org

Berberine has been identified as a potent activator of SIRT1. frontiersin.org This activation has been linked to several of its therapeutic effects. For example, berberine's ability to ameliorate doxorubicin-induced cardiotoxicity is mediated through the SIRT1/p66Shc pathway. frontiersin.org By activating SIRT1, berberine can trigger anti-apoptotic signaling. frontiersin.org

Furthermore, the activation of SIRT1 by berberine has been implicated in its metabolic benefits. In models of hepatic insulin (B600854) resistance, berberine has been shown to improve insulin sensitivity by activating the SIRT1/Opa1 pathway. researchgate.net Similarly, in high-fat diet-induced non-alcoholic fatty liver disease, berberine's therapeutic effects are associated with the activation of the SIRT3/AMPK/ACC pathway. nih.gov Studies have also shown that berberine can induce the ubiquitination and degradation of SIRT3, which in turn activates the AMPK pathway and increases intracellular ROS levels, ultimately promoting glucose uptake in ovarian cells. nih.gov

Mitochondrial Homeostasis and Bioenergetics Modulation Research

Mitochondria are central to cellular energy production and are involved in various cellular processes. mdpi.com Mitochondrial dysfunction is a hallmark of many diseases. mdpi.com Berberine has been shown to modulate mitochondrial homeostasis and bioenergetics through various mechanisms.

One key mechanism is through the regulation of mitochondrial biogenesis, the process of generating new mitochondria. Berberine can stimulate mitochondrial biogenesis by activating the AMPK-SIRT1-PGC-1α pathway. frontiersin.org Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. mdpi.com By activating this pathway, berberine can increase mitochondrial mass and function. sci-hub.runih.gov

Berberine also directly impacts mitochondrial respiratory chain complexes. It has been observed to inhibit mitochondrial respiration at complex I of the electron transport chain. frontiersin.org This can lead to an increase in AMP levels, which in turn activates AMPK signaling and promotes glucose uptake. nih.gov Furthermore, berberine has been shown to preserve mitochondrial function and bioenergetics in the context of ischemia/reperfusion injury by increasing the activity of mitochondrial complexes. mdpi.commdpi.com

The regulation of mitochondrial dynamics, including fusion and fission, is another aspect of berberine's action. Imbalances in these processes can lead to mitochondrial dysfunction. frontiersin.org Optic atrophy protein 1 (OPA1) is a key protein involved in mitochondrial fusion. frontiersin.org Research has shown that berberine can improve hepatic insulin resistance by regulating the SIRT1/Opa1 pathway, suggesting a role in maintaining proper mitochondrial morphology and function. researchgate.net

Autophagy and Apoptosis Pathway Induction Studies

Berberine has been shown to induce both autophagy and apoptosis in various cell types, particularly in cancer cells. nih.govoncotarget.com Autophagy is a cellular process of self-digestion of damaged organelles and proteins, while apoptosis is a programmed cell death mechanism. The interplay between these two pathways in response to berberine treatment is complex and can be cell-type dependent. spandidos-publications.com

In several cancer cell lines, berberine induces apoptotic cell death. oncotarget.com Mechanistic studies have shown that berberine can activate the mitochondrial apoptosis pathway by increasing the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent activation of caspases 3 and 9. nih.govspandidos-publications.com

Concurrently, berberine can also induce autophagy. nih.gov In some cancer cells, this autophagy contributes to cell death. For example, in hepatocellular carcinoma cells, berberine-induced autophagic cell death is associated with the activation of Beclin-1 and the inhibition of the mTOR signaling pathway. nih.gov The inhibition of autophagy in these cells has been shown to diminish berberine-induced cell death. nih.gov

However, in other cellular contexts, autophagy induced by berberine may play a protective role, preventing cells from undergoing apoptosis. spandidos-publications.com For instance, in malignant pleural mesothelioma cells, inhibiting autophagy enhanced berberine-induced apoptosis, suggesting a cytoprotective role for autophagy in this case. spandidos-publications.com Similarly, in human retinal Müller cells, berberine was found to attenuate autophagy induced by cellular stress, while not affecting apoptosis. arvojournals.org This indicates that the role of berberine-induced autophagy—whether it promotes cell death or survival—is highly dependent on the specific cellular environment. spandidos-publications.com

Research into the Pharmacological and Biological Activities of Berberrubine

Anti-Inflammatory Research Paradigms

Berberrubine has demonstrated notable anti-inflammatory properties in various preclinical models. Studies suggest it may exert these effects through mechanisms similar to berberine (B55584), including the inhibition of pro-inflammatory cytokines. archivesofmedicalscience.com Research has shown that berberrubine can alleviate inflammation in mouse models of colitis.

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, administration of berberrubine markedly attenuated colonic inflammation. This was evidenced by a reduction in inflammatory cell infiltration and a significant decrease in the production of multiple pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). Furthermore, the anti-inflammatory cytokines IL-4 and IL-10 were also modulated. Other research has pointed to berberrubine's ability to inhibit the expression of Interleukin-8 (IL-8), a key chemokine involved in inflammatory responses. archivesofmedicalscience.com These findings highlight berberrubine's potential as a regulator of inflammatory cascades.

Table 1: Effects of Berberrubine on Inflammatory Markers

Model SystemKey FindingsAffected MarkersReference
DSS-Induced Mouse ColitisAlleviated mucosal lesions and attenuated colonic inflammation.↓ TNF-α, ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↓ IL-4, ↓ IL-10, ↓ MPO
Human Retinal Pigment Epithelial CellsInhibited expression of pro-inflammatory chemokines.↓ IL-8, ↓ MCP-1 archivesofmedicalscience.com

Antioxidant Stress Response Investigations

The antioxidant activity of berberrubine has been a subject of focused investigation, with studies indicating it possesses both direct and indirect antioxidant capabilities that, in some cases, surpass those of berberine. jst.go.jpresearchgate.net The presence of a phenolic group in berberrubine's structure is thought to contribute to its enhanced antioxidant potential. researchgate.netmdpi.com

Direct antioxidant activity has been demonstrated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In this cell-free system, berberrubine exhibited significantly better scavenging activity than its parent compound, berberine. researchgate.netmedicinacomplementar.com.brnih.gov

Beyond direct scavenging, berberrubine also influences endogenous antioxidant systems. In studies using human fibrosarcoma cells, berberrubine treatment led to a significant, dose-dependent up-regulation of Superoxide (B77818) Dismutase (SOD) gene expression, a critical enzyme in the cellular defense against oxidative stress. researchgate.netmdpi.com This suggests that berberrubine can bolster the cell's own antioxidant machinery.

Table 2: Antioxidant Profile of Berberrubine

Assay/ModelActivity TypeKey FindingsReference
DPPH AssayDirect Antioxidant (Free Radical Scavenging)Showed good direct antioxidant activity with an IC50 value of 87.4 ± 6.65 µM, whereas berberine's was >500 µM. researchgate.netmedicinacomplementar.com.br
Human Fibrosarcoma Cells (HT1080)Indirect Antioxidant (Enzyme Regulation)Significantly up-regulated Superoxide Dismutase (SOD) gene expression in a dose-dependent manner. researchgate.netmdpi.com

Metabolic Regulation and Anti-Diabetic Research

Berberrubine has been identified as a key active metabolite in the regulation of metabolic pathways, with research highlighting its potent effects on both glucose and lipid metabolism. jst.go.jpaacrjournals.org

Berberrubine plays a significant role in maintaining glucose balance, an effect observed in both in vivo and in vitro models. jst.go.jp In high-fat diet (HFD)-fed mice, berberrubine treatment was shown to improve glucose homeostasis more effectively than berberine in some aspects. jst.go.jp

Mechanistically, berberrubine enhances glucose uptake and utilization while suppressing hepatic glucose production. In oleic acid-treated HepG2 liver cells, berberrubine treatment significantly increased glycogen (B147801) content and reduced glucose consumption. jst.go.jp Further investigation revealed that berberrubine modulates the protein expression of key enzymes and transporters in glucose metabolism. It enhances the expression of glucose transporter 2 (GLUT2) and Glycogen Synthase Kinase 3 Beta (GSK3β), which are involved in glucose uptake and glycogen synthesis, respectively. jst.go.jp Concurrently, it suppresses the protein levels of key gluconeogenesis enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing the liver's output of glucose. jst.go.jp

The efficacy of berberrubine in regulating lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD), is well-documented. jst.go.jp Studies have shown that berberrubine can significantly ameliorate hepatic steatosis (fatty liver) and improve insulin (B600854) resistance in both HFD-fed mice and cellular models of NAFLD. jst.go.jp

Berberrubine's mechanism for alleviating NAFLD involves the regulation of several proteins critical to lipid metabolism. Research demonstrates that both berberrubine and berberine prevent lipid accumulation by modulating the expression of proteins such as Adipose Triglyceride Lipase (ATGL), Glucokinase (GK), Peroxisome proliferator-activated receptor alpha (PPARα), Carnitine palmitoyltransferase I (CPT-1), Acetyl-CoA carboxylase 1 (ACC1), Fatty Acid Synthase (FAS), and CD36. jst.go.jp These findings suggest that berberrubine is a crucial active form of berberine for improving lipid metabolism and has the potential to be a therapeutic candidate for NAFLD. jst.go.jp

Table 3: Berberrubine's Role in Metabolic Protein Regulation

Metabolic ProcessProtein TargetEffect of BerberrubineOutcomeReference
Glucose HomeostasisGLUT2↑ ExpressionEnhanced glucose uptake jst.go.jp
GSK3β↑ ExpressionEnhanced glycogen synthesis jst.go.jp
PEPCK↓ Protein LevelReduced gluconeogenesis jst.go.jp
G6Pase↓ Protein LevelReduced gluconeogenesis jst.go.jp
Lipid Metabolism (NAFLD)PPARα, CPT-1, ATGL, GK↑ ExpressionIncreased fatty acid oxidation and lipolysis jst.go.jp
ACC1, FAS, CD36↓ ExpressionDecreased lipogenesis and fatty acid uptake jst.go.jp

Glucose Homeostasis Modulation Studies

Anti-Cancer Research Trajectories

The anti-cancer properties of berberine and its derivatives are an active area of research, with studies indicating that these compounds can inhibit cancer cell proliferation and survival. spandidos-publications.com Berberrubine itself has been noted for its anti-tumor activities, forming the basic structure for more complex and potent synthetic derivatives. spandidos-publications.com

The ability to modulate the cell cycle is a key strategy for anti-cancer therapies. Research on non-small-cell lung cancer (NSCLC) has indicated that the anti-cancer activities of both berberine and berberrubine involve the regulation of the cell cycle. spandidos-publications.com However, detailed mechanistic studies focusing specifically on berberrubine's direct impact on cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) are less common compared to the extensive research on berberine. Studies on berberrubine derivatives have shown potent effects, such as inducing G1 phase cell-cycle arrest in NSCLC cells, suggesting that this core structure is crucial for the observed activity. spandidos-publications.com This indicates that while berberrubine possesses anti-proliferative effects, further research is needed to fully elucidate its specific mechanisms of cell cycle modulation, separate from its more widely studied parent compound and its synthetic derivatives.

Apoptosis Induction in Malignant Cells

While extensive research has documented the pro-apoptotic effects of berberine in various cancer cell lines, studies focusing specifically on berberrubine's ability to induce apoptosis are still emerging. nih.govspandidos-publications.commdpi.comaging-us.comnih.gov However, berberrubine, as a major metabolite of berberine, has been noted for its antitumor activity. researchgate.netmdpi.com The structural differences between berberine and berberrubine, particularly at a single position, can lead to significant variations in their biological activities, including their enzyme-poisoning capabilities which can contribute to anti-tumor effects. researchgate.net

Berberine is known to trigger apoptosis in malignant cells through various mechanisms, including the modulation of the BCL-2/BAX signaling pathway. nih.gov It has been shown to induce apoptosis in a time-dependent manner in multiple cancer cell lines. nih.gov Furthermore, berberine can induce apoptosis in malignant pleural mesothelioma cells through a mitochondrial-mediated pathway. spandidos-publications.com In acute lymphoblastic leukemia (ALL) cells, berberine induces apoptosis by upregulating miR-24-3p, which in turn affects the PIM-2/XIAP signaling pathway, even in cells with p53 defects. aging-us.com

While these findings are promising for the parent compound, further research is necessary to delineate the specific mechanisms and efficacy of berberrubine in inducing apoptosis in malignant cells.

Anti-Angiogenesis Potential

The anti-angiogenic properties of berberine are well-documented and are considered a key aspect of its anti-cancer effects. nih.govfrontiersin.orgdovepress.comscienceopen.com Berberine has been shown to inhibit angiogenesis by down-regulating pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 (HIF-1). nih.govscienceopen.comnih.gov It can also suppress the expression of various pro-inflammatory mediators that contribute to tumor angiogenesis. nih.gov In vivo studies have demonstrated that berberine can inhibit tumor-directed capillary formation. nih.gov Furthermore, berberine has been observed to inhibit endothelial cell motility, migration, and tube formation, which are critical steps in the angiogenic process. nih.gov

The anti-angiogenic activity of berberine is mediated through the inhibition of several signaling pathways, including the VEGFR2/ERK pathway in glioblastoma. scienceopen.com It also downregulates the expression of genes such as VEGF, VEGFR2, and HIF-1α. nih.gov

Despite the extensive research on berberine, there is a notable lack of studies specifically investigating the anti-angiogenesis potential of berberrubine. Given that berberrubine is a major metabolite of berberine with enhanced bioavailability, it is plausible that it may also possess anti-angiogenic properties. otago.ac.nz However, dedicated research is required to confirm this and to elucidate the specific mechanisms involved.

DNA Interaction Studies (e.g., G-quadruplex stabilization if relevant for berberrubine or its derivatives)

Berberrubine and its derivatives have been the subject of investigation for their interaction with DNA, particularly with G-quadruplex (G4) structures. These structures, formed in guanine-rich regions of DNA, are considered promising targets for anticancer drug development. nih.gov

Studies have shown that berberrubine and its analogs can bind to and stabilize the human telomeric G-quadruplex DNA sequence. nih.gov This interaction is considered a potential mechanism for its anticancer activity. Molecular docking studies have revealed that these ligands primarily bind to the G-rich regions of the G-quadruplex DNA. nih.gov

The binding affinity of berberrubine and its derivatives to G-quadruplex DNA has been quantified, with some analogs exhibiting even higher affinity than the parent compound. nih.gov For instance, a 13-phenylpropyl analog of berberrubine (BER1) showed a higher binding affinity than berberrubine (BER) itself. nih.gov Isothermal titration calorimetry studies have indicated that the binding of berberrubine to the G-quadruplex is an exothermic reaction favored by both enthalpy and entropy changes, with a 1:1 binding stoichiometry. nih.gov

Furthermore, a phosphate-substituted derivative of berberrubine has been synthesized and shown to act as a selective fluorescent probe for quadruplex DNA. researchgate.net This derivative binds with high affinity to both duplex and G4-DNA and can induce a slight stabilization of the G4 structure. researchgate.net

Binding Affinities of Berberrubine and Its Derivatives with Human Telomeric G-Quadruplex DNA

CompoundBinding Affinity (Kb) (M-1)Reference
Berberrubine (BER)(0.98 ± 0.03) × 105 nih.gov
13-phenylpropyl berberrubine (BER1)(1.45 ± 0.03) × 105 nih.gov
13-diphenyl berberrubine (BER2)(1.03 ± 0.05) × 105 nih.gov

These findings highlight the potential of berberrubine and its derivatives as G-quadruplex-specific ligands for therapeutic applications. nih.gov

Neuroprotective and Neuropharmacological Investigations

While the neuroprotective effects of berberine have been extensively studied, research specifically on berberrubine in this area is limited. benthamscience.commdpi.comfrontiersin.orgfrontiersin.orgnih.gov Berberine is known to exert neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways. mdpi.comfrontiersin.orgnih.gov

Given that berberrubine is a major metabolite of berberine with better bioavailability, it is plausible that it could have direct neuropharmacological effects. otago.ac.nzacs.org Further investigation is needed to explore the specific neuroprotective and neuropharmacological properties of berberrubine.

Antimicrobial and Antifungal Efficacy Studies (as a metabolite)

Berberrubine, as a metabolite of berberine, has demonstrated notable antimicrobial and antifungal activities. otago.ac.nz While berberine itself has broad-spectrum antimicrobial properties, studies on berberrubine and its derivatives have revealed significant efficacy, particularly against fungal pathogens. mdpi.comnih.govnih.govaliveda.comresearchgate.netcdnsciencepub.comnih.govnih.govdovepress.com

Derivatives of 13-(substituted benzyl) berberrubine have shown potent antifungal activity against Candida albicans, with some derivatives exhibiting stronger activity than berberrubine itself. spandidos-publications.com For example, 13-(4-tertbutylbenzyl) and 13-(4-isopropyl benzyl) berberrubines displayed significantly lower Minimum Inhibitory Concentrations (MICs) compared to the parent berberrubine. spandidos-publications.com

Furthermore, berberrubine has been shown to act synergistically with conventional antifungal drugs like terbinafine, enhancing their efficacy against C. albicans. spandidos-publications.com

Antifungal Activity of Berberrubine and Its Derivatives against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC) (µg/ml)Reference
Berberrubine>128 spandidos-publications.com
13-(4-tertbutylbenzyl) berberrubine16 spandidos-publications.com
13-(4-isopropyl benzyl) berberrubine16 spandidos-publications.com

These findings suggest that berberrubine and its analogs are promising candidates for the development of new antifungal agents.

Cardiovascular Systemic Effects Research (as a metabolite)

As a primary and more bioavailable metabolite of berberine, berberrubine is thought to play a significant role in the cardiovascular effects observed after berberine administration. otago.ac.nzacs.org Berberine is known to have a wide range of cardiovascular benefits, including anti-arrhythmic effects, protection against heart failure, and hypotensive effects. nih.govnih.govfrontiersin.orgrestorativemedicine.orgrestorativemedicine.org

Berberrubine has been shown to have modulatory effects on lipid metabolism and glucose homeostasis, which are closely linked to cardiovascular health. researchgate.netmdpi.com The higher plasma concentration of berberrubine compared to berberine after administration suggests that it may be more pharmacologically active. acs.org

While direct studies on the cardiovascular effects of isolated berberrubine are not as extensive as those for berberine, its role as a major active metabolite makes it a key area for future research in cardiovascular pharmacology.

Renal Protective Mechanism Studies (as a metabolite)

Contrary to the renoprotective effects observed with its parent compound berberine, research has revealed that berberrubine can induce nephrotoxicity. mdpi.comfrontiersin.orgnih.govoncotarget.commdpi.com Studies in animal models have shown that berberrubine administration can lead to severe kidney damage.

The mechanism of this nephrotoxicity is linked to the activation of the cPLA2 signaling pathway. It is proposed that berberrubine targets the BASP1 protein, which is an upstream regulator of cPLA2 signaling. In a contrasting effect, berberine has been shown to alleviate this berberrubine-induced nephrotoxicity by directly binding to and inhibiting the activation of cPLA2.

This opposing biological effect between a parent compound and its metabolite on the same signaling pathway is a significant finding and highlights the importance of studying the metabolic fate and activity of natural compounds. While berberine has been shown to ameliorate renal injury in various models, including diabetic nephropathy, the potential for its metabolite, berberrubine, to cause kidney damage necessitates careful consideration and further investigation. mdpi.comfrontiersin.orgnih.gov

Investigations into Immunomodulatory Activities

Berberrubine, a primary and more lipophilic metabolite of berberine, has been a subject of investigation for its pharmacological activities, including its effects on the immune system. nih.gov Research suggests that berberrubine may be more pharmacologically active than its parent compound, berberine, partly due to its more efficient intestinal absorption and subsequent higher plasma concentrations after oral administration. nih.govfrontiersin.org Studies have explored its potential in modulating inflammatory responses, particularly in the context of intestinal inflammatory diseases. nih.gov

One significant study focused on the therapeutic effects of berberrubine in a dextran sodium sulfate (DSS)-induced colitis model in mice, a condition characterized by significant intestinal inflammation and a disrupted epithelial barrier. nih.gov This research directly compared the effects of berberrubine with its precursor, berberine. nih.gov

The findings revealed that berberrubine administration significantly ameliorated the pathological changes in the colon induced by DSS. nih.gov It markedly attenuated colonic inflammation by reducing the infiltration of inflammatory cells. nih.gov A key indicator of this anti-inflammatory effect was the inhibition of myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a marker for inflammation. nih.gov

Furthermore, the investigation delved into the effect of berberrubine on the production of various cytokines, which are crucial signaling molecules in the immune response. The study demonstrated that berberrubine treatment led to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Simultaneously, it modulated the levels of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov This modulation of the cytokine profile suggests a potent immunoregulatory role for berberrubine in mitigating intestinal inflammation. nih.gov

The protective effects of berberrubine in the colitis model were also linked to its ability to maintain the integrity of the intestinal mucosal barrier. nih.gov This was achieved, at least in part, through the positive regulation of tight junction proteins and mucins, as well as by decreasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov These findings indicate that the immunomodulatory activity of berberrubine is a key component of its therapeutic potential in inflammatory conditions. nih.gov

Data on the Effects of Berberrubine on Inflammatory Cytokines in DSS-Induced Colitis

The following table summarizes the observed effects of berberrubine on the production of key inflammatory mediators in the colonic tissue of mice with DSS-induced colitis. nih.gov

Cytokine/MediatorEffect of Berberrubine TreatmentClassification
Tumor Necrosis Factor-alpha (TNF-α)InhibitedPro-inflammatory
Interferon-gamma (IFN-γ)InhibitedPro-inflammatory
Interleukin-1beta (IL-1β)InhibitedPro-inflammatory
Interleukin-6 (IL-6)InhibitedPro-inflammatory
Interleukin-4 (IL-4)Modulated/AlleviatedAnti-inflammatory
Interleukin-10 (IL-10)Modulated/AlleviatedAnti-inflammatory
Myeloperoxidase (MPO)InhibitedInflammatory Enzyme

Advanced Analytical Methodologies for Berberrubine Quantification and Detection

Chromatography-Mass Spectrometry Techniques (e.g., UPLC-MS/MS)

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a powerful and highly sensitive method for the determination of berberrubine. nih.govnih.gov This technique combines the high separation efficiency of UPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for analyzing complex samples. mtoz-biolabs.com

A sensitive and selective UPLC-MS/MS method has been developed for quantifying berberrubine in rat plasma and mouse tissue. nih.gov In this method, magnoflorine (B1675912) was used as an internal standard, and liquid-liquid extraction with ethyl acetate (B1210297) was employed for sample preparation. The chromatographic separation was achieved on a UPLC BEH C18 column using a gradient elution with 0.1% formic acid and acetonitrile (B52724). nih.gov The mass spectrometric detection was performed in the positive ion mode using multiple reaction monitoring (MRM), with specific transitions of m/z 322.0→307.0 for berberrubine. nih.gov This method demonstrated excellent linearity over a concentration range of 2–2000 ng/mL in both rat plasma and mouse tissue, with mean recoveries ranging from 79.6% to 84.8%. nih.gov The high precision and accuracy of this method make it suitable for detailed pharmacokinetic and tissue distribution studies. nih.gov

Furthermore, a rapid UPLC-MS/MS method was developed for the simultaneous quantification of berberine (B55584), berbamine, magnoflorine, and berberrubine in mouse serum. nih.gov This method, with a short chromatographic run time of 3.9 minutes, showed good linearity for berberrubine in the range of 0.2 to 80 ng/mL. nih.gov Such rapid and sensitive methods are invaluable for high-throughput analysis in preclinical and clinical research. nih.gov

Liquid chromatography coupled to ion trap time-of-flight mass spectrometry (LC/MSn-IT-TOF) is another advanced technique that has been instrumental in the qualitative analysis of berberine and its metabolites, including berberrubine, in complex biological samples. plos.org

Table 1: UPLC-MS/MS Method Parameters for Berberrubine Analysis

Parameter Details
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Column UPLC BEH C18 (2.1mm × 100mm, 1.7µm)
Mobile Phase Gradient elution with 0.1% formic acid and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition m/z 322.0 → 307.0
Linear Range 2-2000 ng/mL (rat plasma and mouse tissue)
Internal Standard Magnoflorine
Sample Preparation Liquid-liquid extraction with ethyl acetate

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of berberine and its related alkaloids, including berberrubine, in various samples such as raw plant materials, herbal extracts, and pharmaceutical formulations. frontiersin.orgnih.govphcog.com HPLC methods are valued for their reliability, simplicity, and reproducibility. nih.gov

Typically, HPLC analysis of berberrubine and related compounds is performed on a C18 column. frontiersin.orgphcog.com The mobile phase often consists of a mixture of acetonitrile and water or a buffer solution, such as potassium dihydrogen phosphate (B84403), sometimes with the addition of an acid like phosphoric acid to improve peak shape and resolution. nih.govsielc.com Detection is commonly carried out using a UV-Vis detector at a wavelength where the analytes exhibit maximum absorbance. sielc.com For instance, a wavelength of 265 nm has been used for the determination of berberine hydrochloride.

One study reported an HPLC method for the simultaneous determination of four alkaloids, including berberine, in Berberis species, demonstrating good linear correlations. researchgate.net Another developed a precise and sensitive HPLC method for quantifying berberine in the roots of Berberis aristata, using a C-18 column and a mobile phase of acetonitrile and water (1:1). phcog.com HPLC methods have been validated according to International Conference on Harmonization (ICH) guidelines, ensuring their accuracy, precision, and robustness for quality control purposes. nih.govakjournals.com

Table 2: Example of HPLC Method Parameters for Alkaloid Analysis

Parameter Details
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase C18 column
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid (50:50)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature Room Temperature

Capillary Electrophoresis (CE) Methodologies

Capillary electrophoresis (CE) has emerged as an attractive alternative to HPLC for the analysis of alkaloids like berberrubine, offering advantages such as short analysis times, high separation efficiency, and minimal consumption of samples and solvents. mdpi.com The basic principle of CE involves the separation of analytes within a narrow fused-silica capillary under the influence of a high-voltage electric field. mdpi.comclinicallab.com

A simple and selective CE method with amperometric detection was developed for the simultaneous determination of berberine and berberrubine in rabbit plasma. latamjpharm.org This method utilized a 150 μm diameter platinum microelectrode as the working electrode and achieved separation within 6 minutes in a 50 cm fused-silica capillary. latamjpharm.org The separation was performed at a voltage of 15 kV using a 50 mmol/L phosphate buffer at pH 6.0. latamjpharm.org The method showed good linearity over a concentration range of 0.002-20 μg/mL, with detection limits of 1.0 ng/mL for berberine and 0.8 ng/mL for berberrubine. latamjpharm.org

The performance of CE can be enhanced through various strategies. For instance, the addition of modifiers to the background electrolyte, such as (2-hydroxypropyl)-β-cyclodextrin, has been shown to significantly increase the fluorescence intensity of berberine, leading to improved sensitivity. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been successfully employed for the separation and determination of berberine and other alkaloids. researchgate.net

Table 3: Capillary Electrophoresis Method for Berberine and Berberrubine

Parameter Details
Technique Capillary Electrophoresis with Amperometric Detection
Capillary Fused-silica, 50 cm length
Electrolyte 50 mmol/L phosphate buffer (pH 6.0)
Separation Voltage 15 kV
Detection Amperometric with a platinum microelectrode (+1.1 V vs Ag/AgCl)
Analysis Time < 6 minutes
Linear Range 0.002-20 μg/mL
Detection Limit (LOD) 0.8 ng/mL for Berberrubine

Spectrophotometric Approaches in Berberrubine Analysis

UV-Vis spectrophotometry offers a rapid and straightforward method for the quantitative analysis of berberine and its derivatives, based on the principle of the Beer-Lambert law. frontiersin.org This technique measures the absorbance of a substance at a specific wavelength, which is directly proportional to its concentration.

The UV-Vis spectrum of berberine shows characteristic absorption maxima at approximately 230 nm, 264 nm, 348 nm, and 431 nm. sielc.com For analytical purposes, a wavelength where the compound of interest has maximum absorbance is typically chosen to ensure the highest sensitivity. For instance, a wavelength of 348 nm has been used to determine the concentration of berberine. frontiersin.org

In one study, UV-spectrophotometric methods were developed for the simultaneous determination of berberine hydrochloride and eugenol (B1671780) in formulated gels. cabidigitallibrary.orginformaticsjournals.co.in Different approaches, including the simultaneous equation method and the absorbance correction method, were employed, utilizing absorbance measurements at wavelengths such as 263 nm, 280 nm, and 345 nm. cabidigitallibrary.org Another study developed and validated a UV-visible spectrophotometric method for the simultaneous estimation of baicalein (B1667712) and berberine, with maximum wavelengths found to be 274 nm and 344 nm, respectively. ijpar.com

While spectrophotometric methods are generally less selective than chromatographic techniques, they can be effective for the analysis of simpler mixtures or for rapid screening purposes. akjournals.com The selectivity of spectrophotometric analysis can sometimes be enhanced through techniques like solvent extraction combined with thermochromism, which helps to eliminate interferences from other compounds. nih.gov

Table 4: UV-Vis Absorption Maxima of Berberine

Wavelength (nm)
230
264
348
431

Bioanalytical Method Development for Biological Matrices (e.g., serum)

The development of robust and sensitive bioanalytical methods is essential for studying the pharmacokinetics of berberrubine in biological matrices such as plasma and serum. nih.govnih.gov These methods must be capable of accurately quantifying low concentrations of the analyte in the presence of numerous endogenous components.

LC-MS/MS is the most frequently employed technique for the bioanalysis of berberrubine due to its high sensitivity and selectivity. nih.govtiprpress.com A sensitive LC-MS/MS method was developed and validated for the pharmacokinetic study of berberrubine and its glucuronide in rats. tiprpress.com The sample preparation involved liquid-liquid extraction, and the chromatographic separation was performed on a C18 column. tiprpress.com The method demonstrated good linearity for berberrubine over the range of 2-1000 ng/mL. tiprpress.com

Similarly, a UPLC-MS/MS method was developed for the determination of berberrubine in rat plasma, with a linear range of 2-2000 ng/mL. nih.gov For the simultaneous quantification of berberine, berbamine, magnoflorine, and berberrubine in mouse serum, a UPLC-MS/MS method was established with a lower limit of quantification (LLOQ) of 0.2 ng/mL for berberrubine. nih.gov

Sample preparation is a critical step in bioanalysis. Protein precipitation and liquid-liquid extraction are common techniques used to remove interfering substances from the biological matrix before analysis. nih.govnih.govresearchgate.net The choice of internal standard is also crucial for ensuring the accuracy and precision of the method. nih.govnih.gov

Table 5: Bioanalytical Method Validation Parameters for Berberrubine in Serum

Parameter UPLC-MS/MS Method
Analyte Berberrubine (BRB)
Matrix Mouse Serum
Linearity Range 0.2 to 80 ng/mL
Internal Standard [9,10-(OC2H3)2]-BBR (d6-BBR)
Sample Pretreatment Protein Precipitation
Chromatographic Run Time 3.9 minutes

Toxicological and Safety Profile Research of Berberrubine

In Vitro Cytotoxicity and Selectivity Assessments on Cell Lines

The cytotoxic effects of berberrubine have been evaluated across various cell lines, revealing a complex profile that can differ from its parent compound, berberine (B55584). Studies indicate that berberrubine can exhibit selective cytotoxicity against certain cancer cells. For instance, one study noted that berberrubine at a concentration of 100 μM could significantly inhibit the growth of gastric cancer cells while having no significant inhibitory effect on normal human epithelial cells. arabjchem.org Another study highlighted that both berberine and berberrubine show selective cytotoxicity against several human cancer cell lines, including non-small-cell lung cancer (NSCLC). mdpi.com

However, its effects are not limited to cancerous cells. An in vitro assessment demonstrated that berberrubine had a toxic effect on renal cell lines. nih.govcabidigitallibrary.org In contrast, its primary metabolite, berberrubine-9-O-β-d-glucuronide, did not show obvious toxicity in the same assay. nih.govcabidigitallibrary.org Interestingly, some derivatives of berberrubine, such as 9-O-terpenylberberrubine derivatives, have been shown to possess higher anti-NSCLC activities and greater toxicity toward NSCLC cells than berberrubine itself. mdpi.com Another investigation found that while berberine is toxic to HeLa cells with a cytotoxic concentration (CC50) of 20 μM, berberrubine and its sultone derivatives showed no intrinsic toxicity in the same cell line at concentrations up to 100 μM. mdpi.com

Table 1: In Vitro Cytotoxicity of Berberrubine and its Derivatives
CompoundCell LineConcentrationObserved EffectSource
BerberrubineGastric Cancer Cells100 μMSignificant growth inhibition arabjchem.org
BerberrubineNormal Human Epithelial Cells100 μMNo significant inhibitory effect arabjchem.org
BerberrubineRenal Cell LinesNot specifiedToxic effect observed nih.govcabidigitallibrary.org
BerberrubineHeLa CellsUp to 100 μMNo intrinsic toxicity mdpi.com
Berberine (parent compound)HeLa Cells20 μM (CC50)Toxic mdpi.com

Genotoxicity and Mutagenicity Evaluations

Investigations into the genotoxicity of berberrubine suggest it may play a role in DNA interactions. The carcinogenic effects of berberine in rodents have been partly attributed to the topoisomerase II inhibition properties of its metabolite, berberrubine. anses.fr Topoisomerase II is an enzyme critical for managing DNA tangles and supercoils during replication and transcription. A detrimental effect of a free hydroxy group on topoisomerase II poisoning activity has been observed for berberrubine. nih.gov

Furthermore, studies on the antimutagenic properties of related protoberberine alkaloids suggest that their mechanism of action may involve the inhibition of DNA topoisomerase I. nih.gov Genotoxicity has also been evaluated using the somatic mutation and recombination test (SMART) in Drosophila melanogaster, an assay which assesses the induction of genetic damage in somatic cells. rsdjournal.org

In Vivo Toxicological Investigations (e.g., organ-specific effects, developmental toxicity)

Animal studies have been crucial in identifying target organs for berberrubine toxicity. A significant finding is that berberrubine, in contrast to its parent compound berberine, induces severe nephrotoxicity (kidney damage). nih.gov Animal studies have demonstrated that oral administration of berberrubine can lead to abnormal renal function indexes and severe nephrosis upon histopathological examination. nih.govdovepress.com This specific kidney toxicity has been observed in acute, subchronic, and chronic studies. nih.gov

In addition to the kidneys, the liver has also been identified as a target organ. Research indicates that long-term administration of berberrubine at high doses can induce both liver and kidney toxicity. arabjchem.org The mechanism of liver injury may be linked to the modification of cysteine residues of liver proteins by metabolites of berberrubine. arabjchem.org Currently, specific research on the developmental toxicity (e.g., teratogenicity) of berberrubine is limited.

Hepatic and Renal Toxicity Studies

Specific studies have focused on characterizing the liver and kidney toxicity of berberrubine.

Hepatic Toxicity: Research has shown that berberrubine can induce hepatotoxicity in a time- and dose-dependent manner. dovepress.comnih.gov In an acute toxicity study in mice, intraperitoneal administration of berberrubine at 50 mg/kg caused a time-dependent elevation of the serum liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), with levels peaking 1-2 hours post-administration. nih.gov In a sub-chronic study in rats receiving oral berberrubine for six weeks, dose-dependent increases in ALT and AST were also observed, particularly within the first three weeks. nih.govresearchgate.net Histopathological examination of the liver in mice treated with a single 100 mg/kg dose showed obvious edema, while rats given the same daily dose orally for six weeks exhibited mild hepatotoxicity. dovepress.com

Table 2: Berberrubine-Induced Hepatotoxicity Markers in Rodents
Study TypeAnimal ModelDose / DurationKey FindingsSource
AcuteMice50 mg/kg (single i.p. dose)Time-dependent increase in serum ALT and AST, peaking at 1-2 hours. nih.gov
Sub-chronicRats25, 50, 100 mg/kg/day (oral) for 6 weeksDose-dependent increase in ALT and AST, highest in the first week. nih.gov

Renal Toxicity: Berberrubine has been shown to induce significant nephrotoxicity. nih.gov This effect appears to be specific to berberrubine, as its parent compound, berberine, was found to be safe for the kidneys and could even reverse the nephrotoxicity caused by berberrubine. nih.gov The mechanism may involve the cPLA2 signaling pathway, which is activated by berberrubine. nih.gov Furthermore, studies in mice have shown that a high-fat diet can aggravate berberrubine-induced nephrotoxicity by increasing its exposure in vivo, particularly in the kidney and urine. nih.gov

Interaction with Drug Metabolizing Enzymes (e.g., Cytochrome P450 enzymes)

Berberrubine is a major metabolite of berberine, which is metabolized by Cytochrome P450 (CYP) enzymes. anses.frjptcp.com Research indicates that berberrubine itself interacts with these enzyme systems. One study found that berberrubine, along with other berberine metabolites, causes metabolism-dependent, irreversible inactivation of the CYP1B1 enzyme. walshmedicalmedia.com

However, its interaction profile is different from that of its parent compound. While berberine is a selective and potent quasi-irreversible inhibitor of CYP2D6, its metabolites, including berberrubine, were found to be neither selective nor potent inhibitors of this specific enzyme. researchgate.netmdpi.com This highlights that metabolic transformation significantly alters the inhibitory activity of these compounds on major drug-metabolizing enzymes.

Future Research Trajectories and Translational Implications

Elucidation of Undiscovered Molecular Targets and Off-Targets

While research has identified several molecular targets of berberrubine, a comprehensive understanding of its complete target profile, including previously unknown targets and potential off-target effects, is crucial for its development as a therapeutic agent. The polypharmacological nature of its parent compound, berberine (B55584), which interacts with a wide array of proteins and signaling pathways, suggests that berberrubine may also possess a complex mechanism of action. frontiersin.orgnih.gov

Future research will likely employ advanced techniques to uncover this broader target landscape. For instance, while initial studies have identified specific targets, comprehensive reviews of berberine's targets—such as FOXO3, Nrf2, NQO1, Gpx4, and PIK3CA—provide a roadmap for investigating whether berberrubine shares these interactions. nih.gov Molecular docking studies, which have been used to predict interactions for berberine, can be systematically applied to berberrubine against large databases of proteins to identify novel, high-affinity binding partners. nih.govfrontiersin.org

Furthermore, investigating potential off-target effects is critical for predicting and mitigating adverse reactions. Studies on berberine have explored its off-target effects on cardiac and skeletal muscles, providing a framework for similar investigations into berberrubine. researchgate.netnih.gov Understanding these unintended interactions is a key aspect of de-risking berberrubine for clinical development.

Rational Design of Novel Berberrubine Analogs for Improved Therapeutic Indices

The chemical structure of berberrubine offers a scaffold for the rational design of new analogs with enhanced therapeutic properties. otago.ac.nz A significant focus of this research is to improve the therapeutic index, which is the ratio between a compound's therapeutic effect and its toxicity. By strategically modifying the berberrubine molecule, researchers aim to increase its potency against disease targets while minimizing effects on healthy cells.

Several studies have already demonstrated the feasibility of this approach. For example, the synthesis of 9-O-terpenyl-substituted berberrubine derivatives has yielded compounds with increased anti-cancer activity against non-small-cell lung cancer cells compared to both berberrubine and berberine. nih.gov Similarly, the creation of berberine-piperazine conjugates has resulted in analogs with improved therapeutic indices. utoronto.ca Another study focused on synthesizing 13-(substituted benzyl) berberrubine derivatives as potential antifungal agents. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Berberrubine Research

The integration of "omics" technologies, such as metabolomics and proteomics, is set to revolutionize our understanding of berberrubine's biological effects. These high-throughput methods allow for a global analysis of molecules in a biological system, providing a comprehensive picture of the changes induced by a compound.

Metabolomics, the study of small molecules (metabolites), has been used to investigate the mechanisms of berberrubine's activity. By analyzing the changes in the metabolome of cells or organisms treated with berberrubine, researchers can identify the metabolic pathways that are most affected.

Proteomics, the large-scale study of proteins, offers another layer of insight. By identifying which proteins berberrubine interacts with and how it alters their expression levels, proteomics can help to pinpoint the specific cellular machinery that the compound targets.

The true power of omics, however, lies in their integration. By combining data from metabolomics, proteomics, and other omics fields like genomics and transcriptomics, researchers can construct detailed models of berberrubine's mechanism of action. This multi-omics approach can reveal complex interactions and networks that would be missed by studying single molecular components in isolation, ultimately accelerating the discovery of biomarkers and therapeutic applications. tandfonline.com

Preclinical Research Advancements for Specific Disease Models

Advancements in preclinical research are critical for evaluating the therapeutic potential of berberrubine in a range of diseases. While much of the existing preclinical data is on the parent compound, berberine, these studies provide a strong rationale for investigating berberrubine in similar disease models. alzdiscovery.orgnih.govresearchgate.netfrontiersin.org

For instance, berberine has been studied in animal models of Alzheimer's disease, ischemic stroke, and non-alcoholic fatty liver disease, showing promising neuroprotective and metabolic effects. alzdiscovery.orgnih.govresearchgate.netfrontiersin.org Given that berberrubine is a major metabolite of berberine, it is plausible that it contributes to these effects. Therefore, future preclinical studies should directly assess the efficacy of berberrubine in these and other disease models.

A recent study has already shown that 9-O-terpenyl-substituted berberrubine derivatives have potent anti-cancer activity in a non-small-cell lung cancer model. nih.gov This highlights the potential for developing berberrubine-based therapies for specific cancers.

Below is a table summarizing some of the preclinical research on berberine, which can guide future studies on berberrubine:

Disease ModelAnimal ModelKey Findings for BerberinePotential for Berberrubine Research
Alzheimer's Disease Mouse, Rat, RabbitInhibits beta-secretase, reduces amyloid plaques and tau hyperphosphorylation, reduces neuroinflammation, improves cognitive function. alzdiscovery.orgresearchgate.netDirect evaluation of berberrubine's neuroprotective effects and impact on Alzheimer's pathology.
Ischemic Stroke Various animal modelsReduces infarct volume, improves neurological function, anti-inflammatory and antioxidant effects. nih.govInvestigation of berberrubine's potential to mitigate stroke damage and promote recovery.
Non-alcoholic Fatty Liver Disease (NAFLD) Various animal modelsAmeliorates liver function indicators (TC, TG, ALT, AST), improves insulin (B600854) sensitivity, reduces inflammation and oxidative stress. frontiersin.orgAssessment of berberrubine's direct effects on liver health and metabolic parameters in NAFLD models.
Cancer (Non-Small-Cell Lung Cancer) In vitro9-O-terpenyl-substituted berberrubine derivatives showed greater growth inhibition and tumor migration reduction than berberine. nih.govFurther exploration of berberrubine and its analogs in various cancer models.

Strategies for Overcoming Pharmacokinetic Limitations (e.g., prodrugs, delivery systems if relevant to berberrubine specifically)

A significant hurdle in the clinical development of many natural compounds, including berberine, is their poor pharmacokinetic properties, such as low solubility and bioavailability. scielo.br Berberrubine, as a metabolite, also faces these challenges. However, its chemical structure is amenable to modifications that can improve its drug-like properties. otago.ac.nz

One promising strategy is the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. A study focused on creating ester or ether prodrugs of berberrubine to enhance its oral bioavailability for cholesterol-lowering effects. nih.gov The results showed that a palmitate-containing prodrug of berberrubine exhibited a moderate rate of conversion to the active form in the blood and was effective in reducing cholesterol in animal models. nih.gov This demonstrates that the prodrug approach is a viable strategy for improving the pharmacokinetic profile of berberrubine. nih.gov

Another approach is the use of novel drug delivery systems. Nanoformulations, such as nanoparticles and liposomes, can encapsulate berberrubine, protecting it from degradation in the digestive system and improving its absorption. nih.govmdpi.commdpi.comdoaj.org Studies on berberine have shown that nanoparticle formulations can enhance its bioavailability. nih.govmdpi.commdpi.comdoaj.org Similar technologies could be applied to berberrubine to overcome its pharmacokinetic limitations.

Future research in this area will likely focus on optimizing prodrug design and developing more sophisticated nano-delivery systems to ensure that therapeutic concentrations of berberrubine can be achieved and maintained in the body.

Standardization and Quality Control in Research Samples

To ensure the reliability and reproducibility of research on berberrubine, rigorous standardization and quality control of research samples are essential. This is particularly important when working with natural products and their derivatives, where variability in purity and composition can significantly impact experimental outcomes.

The availability of certified reference materials is a cornerstone of quality control. For berberine, certified reference standards, such as berberine chloride, are commercially available and are produced in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.comlgcstandards.com These standards are crucial for the accurate quantification of berberine in various samples, including biological fluids and herbal supplements. sigmaaldrich.comnih.gov

Similar high-quality reference standards for berberrubine are necessary for research purposes. medchemexpress.comtautobiotech.com These standards would allow for the accurate calibration of analytical instruments and the validation of methods used to quantify berberrubine in preclinical and clinical studies.

Furthermore, the development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), is critical for the quality control of berberrubine samples. tandfonline.comresearchgate.net These methods can be used to determine the purity of berberrubine, identify any impurities, and ensure the consistency of the material used across different studies. The establishment of clear quality control protocols will be vital for the successful translation of berberrubine research from the laboratory to the clinic.

Q & A

Q. What methodological approaches are recommended for identifying and characterizing Berberrubine in experimental samples?

Berberrubine can be identified using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Quantitative analysis often employs UV-Vis spectrophotometry at absorption maxima (~343 nm). For in vivo studies, plasma and tissue samples require liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect Berberrubine and its metabolites . Reproducibility demands strict adherence to protocols for solvent preparation, calibration standards, and validation parameters (e.g., limit of detection, linearity) as outlined in experimental guidelines .

Q. How is Berberrubine synthesized and purified for pharmacological studies?

Berberrubine is typically derived from Berberine via demethylation using reagents like boron tribromide (BBr₃) or microbial biotransformation. Post-synthesis, purification involves column chromatography (silica gel or Sephadex LH-20) and recrystallization. Purity must exceed 95% (validated by HPLC), and structural integrity confirmed via NMR (e.g., characteristic aromatic proton signals at δ 7.5–8.5 ppm) . For scalable synthesis, green chemistry approaches (e.g., ionic liquid-mediated reactions) are emerging but require optimization for yield and reproducibility .

Q. What experimental models are suitable for studying Berberrubine’s antihyperuricemic effects?

Potassium oxonate (PO) and hypoxanthine-induced hyperuricemia in rodents is the most validated model. Key parameters include serum uric acid (SUA) levels, xanthine oxidase (XO) activity, and renal urate transporter expression (e.g., URAT1, GLUT9). In vitro models use human renal proximal tubular cells (HK-2) to assess transporter inhibition. Researchers must control variables like diet (low-purine), dosing intervals, and genetic background (e.g., use of male Sprague-Dawley rats to minimize hormonal variability) .

Q. How do researchers differentiate Berberrubine’s direct effects from metabolite activity?

Pharmacokinetic studies using LC-MS/MS track parent compounds vs. metabolites (e.g., thalifendine). Inhibition assays (e.g., CYP450 enzymes) identify metabolic pathways. For mechanistic clarity, use cycloheximide to block protein synthesis or siRNA to silence specific transporters/enzymes. Comparative studies with probenecid (a URAT1 inhibitor) help isolate Berberrubine’s transporter-specific effects .

Advanced Research Questions

Q. How can contradictions in reported efficacy of Berberrubine across hyperuricemia models be resolved?

Discrepancies often arise from differences in model induction (e.g., PO vs. fructose-induced hyperuricemia) or dosage regimes. Systematic reviews with meta-analysis (PRISMA guidelines) can harmonize data. Researchers should standardize SUA measurement methods (e.g., enzymatic vs. LC-MS/MS) and report effect sizes with confidence intervals. Sensitivity analyses should adjust for confounding factors like renal function or comorbidities .

Q. What experimental designs validate the role of JAK2/STAT3 signaling in Berberrubine’s anti-inflammatory effects?

Use Western blotting or phospho-specific flow cytometry to quantify JAK2/STAT3 phosphorylation in treated vs. control cells. Inhibitors (e.g., AG490) or CRISPR-Cas9 knockout models can confirm pathway specificity. In vivo, immunohistochemistry of renal tissues and cytokine profiling (e.g., IL-6, TNF-α) link STAT3 activation to urate transporter modulation. Multi-omics integration (transcriptomics and proteomics) enhances mechanistic insights .

Q. How should researchers address variability in Berberrubine’s bioavailability across preclinical studies?

Bioavailability issues stem from poor solubility and first-pass metabolism. Formulation strategies include nanoemulsions, liposomes, or co-administration with piperine (a bioenhancer). Pharmacokinetic studies must compare oral vs. intraperitoneal administration and calculate area under the curve (AUC). In silico modeling (e.g., GastroPlus) predicts absorption improvements .

Q. What methodologies quantify Berberrubine’s interactions with urate transporters?

Competitive inhibition assays using [¹⁴C]-urate in transfected HEK293 cells measure URAT1/GLUT9 activity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) determine binding affinity (Kd). In situ renal perfusion models assess transporter function in real-time. Data should be normalized to positive controls (e.g., lesinurad) .

Q. How can long-term toxicity studies on Berberrubine be optimized for regulatory compliance?

Follow OECD Guidelines 407 (28-day repeated dose) and 408 (90-day subchronic). Monitor hematological, hepatic, and renal parameters. Histopathological analysis of liver/kidney tissues and genotoxicity assays (Ames test, micronucleus) are critical. Dose extrapolation to humans should use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies resolve conflicting data on Berberrubine’s synergistic effects with other alkaloids?

Isobolographic analysis or combination index (CI) methods (Chou-Talalay) quantify synergy. Transcriptomic profiling (RNA-seq) identifies co-regulated pathways. Researchers must standardize compound ratios and controls (e.g., Berberine alone). Reproducibility requires independent validation across multiple cell lines/animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.